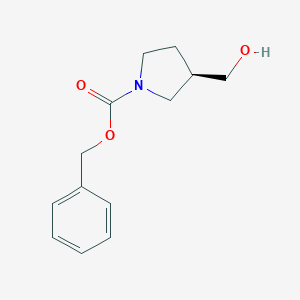

Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMWRJLLAVAFQP-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1CO)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453077 | |

| Record name | Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192214-05-4 | |

| Record name | Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Introduction: The Significance of a Chiral Scaffold

Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a valuable chiral building block in medicinal chemistry and drug discovery. The pyrrolidine ring is a privileged scaffold, appearing in numerous natural products and synthetic drugs, owing to its conformational rigidity and ability to present substituents in a well-defined three-dimensional space.[1] The (3R) stereochemistry and the hydroxymethyl group at the 3-position provide a key handle for further synthetic transformations, enabling the construction of a diverse array of complex and biologically active molecules. This guide provides a comprehensive overview of the primary synthesis pathway for this important intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations for researchers in the field.

Core Synthesis Strategy: A Chiral Pool Approach

The most direct and efficient route to this compound utilizes a chiral pool synthesis strategy. This approach leverages a readily available, enantiomerically pure starting material to transfer its stereochemistry to the final product, obviating the need for asymmetric synthesis or chiral resolution.[2] In this case, the ideal starting material is (R)-pyrrolidine-3-carboxylic acid, a derivative of the non-proteinogenic amino acid β-proline.

The synthesis can be logically dissected into two key transformations:

-

N-Protection: The secondary amine of the pyrrolidine ring is protected to prevent its interference in the subsequent reduction step. The benzyloxycarbonyl (Cbz) group is an excellent choice for this purpose due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis.

-

Carboxylic Acid Reduction: The carboxylic acid functionality is selectively reduced to a primary alcohol. This transformation is crucial and requires a reagent that is chemoselective for the carboxylic acid in the presence of the carbamate protecting group.

Visualizing the Primary Synthesis Pathway

Caption: Primary synthesis pathway from (R)-pyrrolidine-3-carboxylic acid.

Part 1: N-Protection of (R)-Pyrrolidine-3-carboxylic Acid

The initial step involves the protection of the secondary amine of (R)-pyrrolidine-3-carboxylic acid with a benzyloxycarbonyl (Cbz) group. This is a standard and robust transformation, typically achieved by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.

Mechanism and Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The secondary amine of the pyrrolidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The Cbz group is chosen for its robustness; it is stable to a wide range of reagents and conditions that might be employed in subsequent steps, yet it can be cleanly removed when desired.

Experimental Protocol: N-Cbz Protection

Materials:

-

(R)-Pyrrolidine-3-carboxylic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve (R)-pyrrolidine-3-carboxylic acid (1.0 eq) in a mixture of dioxane and 1 M aqueous sodium carbonate solution.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product into ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-1-(benzyloxycarbonyl)pyrrolidine-3-carboxylic acid as a solid.

| Parameter | Value | Reference |

| Typical Yield | >90% | General procedure |

| Purity | >95% (crude) | General procedure |

| Reaction Time | 12-16 hours | General procedure |

Part 2: Selective Reduction of the Carboxylic Acid

The second and final step is the reduction of the carboxylic acid group of (R)-1-(benzyloxycarbonyl)pyrrolidine-3-carboxylic acid to the corresponding primary alcohol. The choice of reducing agent is critical to ensure the chemoselective reduction of the carboxylic acid without affecting the Cbz protecting group.

The Superiority of Borane Reagents

While strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce carboxylic acids, they are generally not selective and can also cleave the Cbz group. Borane reagents, such as borane-tetrahydrofuran complex (BH₃•THF) or borane-dimethyl sulfide complex (BH₃•SMe₂), are the reagents of choice for this transformation.[3][4] Boranes are highly chemoselective for carboxylic acids, reducing them rapidly and cleanly even in the presence of other functional groups like esters and carbamates.[3][4][5]

Mechanism of Borane Reduction

The reduction of a carboxylic acid with borane is a multi-step process:

-

Acyloxyborane Formation: The acidic proton of the carboxylic acid reacts with borane to form a triacyloxyborane intermediate and hydrogen gas.

-

Hydride Delivery: The carbonyl group is activated by coordination to the boron atom, making it more electrophilic. A hydride is then delivered from another molecule of borane (or the borane complex) to the carbonyl carbon.

-

Intermediate Breakdown and Further Reduction: The resulting intermediate collapses and is further reduced to the primary alcohol upon workup.

Visualizing the Reduction Workflow

Caption: Experimental workflow for the borane reduction step.

Experimental Protocol: Borane Reduction

Materials:

-

(R)-1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic acid

-

Borane-tetrahydrofuran complex (BH₃•THF, 1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve (R)-1-(benzyloxycarbonyl)pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the 1 M solution of BH₃•THF (1.5-2.0 eq) dropwise via a syringe, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

-

Stir the mixture for an additional 30 minutes at room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvents.

-

Redissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.[6]

| Parameter | Value | Reference |

| Typical Yield | 80-90% | General procedure |

| Purity | >98% (after chromatography) | [6] |

| Reaction Time | 4-6 hours | General procedure |

Alternative Synthetic Approaches: A Brief Overview

While the chiral pool synthesis from (R)-pyrrolidine-3-carboxylic acid is the most direct route, alternative strategies exist, often starting from other readily available chiral precursors.

-

From D-Glutamic Acid: D-glutamic acid can be converted to a suitable pyrrolidinone intermediate through a series of steps including esterification, N-protection, reduction, and cyclization. The resulting chiral pyrrolidinone can then be further reduced to the desired 3-hydroxymethylpyrrolidine derivative.[7] This route is longer but provides access from a different chiral pool starting material.

-

From L-Aspartic Acid: L-aspartic acid can also be utilized as a chiral starting material. The synthesis involves the transformation of the amino acid into a key aziridine intermediate, which can then undergo ring-opening and subsequent cyclization to form the pyrrolidine ring with the desired stereochemistry.[8][9][10]

These alternative routes are more complex and typically involve more synthetic steps, making the route from (R)-pyrrolidine-3-carboxylic acid generally more favorable for its efficiency.

Conclusion: A Reliable Pathway to a Key Chiral Intermediate

The synthesis of this compound via the chiral pool approach from (R)-pyrrolidine-3-carboxylic acid is a robust and reliable method. The two-step sequence of N-Cbz protection followed by chemoselective borane reduction provides the target molecule in high yield and purity. This in-depth guide, with its detailed protocols and mechanistic insights, serves as a valuable resource for researchers and drug development professionals who require access to this important chiral building block for their synthetic endeavors.

References

-

Asymmetric Synthesis. (n.d.). Available from: [Link]

-

PrepChem.com. Synthesis of c) N-Benzyl-3-hydroxymethyl-pyrrolidine. Available from: [Link]

-

Aribo Biotechnology. 315718-05-9 | Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. Available from: [Link]

-

Norton, J. R., et al. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 61(1), e202111533. Available from: [Link]

-

Appretech Scientific Limited. benzyl (S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate. Available from: [Link]

- Google Patents. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

-

Chemistry LibreTexts. (2021). 6.5: Reactions of Carboxylic Acids - An Overview. Available from: [Link]

-

Gawroński, J., & You, L. (2019). Synthesis of nonracemic hydroxyglutamic acids. Beilstein Journal of Organic Chemistry, 15, 232–268. Available from: [Link]

-

ResearchGate. (2021). Plausible mechanistic routes toward the synthesis of aspartic acid from the elementary molecular species detected in the ISM. Available from: [Link]

-

ResearchGate. (2015). Chiral pool approach for the synthesis of functionalized amino acids: Synthesis of antiepileptic drug (R)-lacosamide. Available from: [Link]

-

ResearchGate. (2008). A Convenient Reduction of Highly Functionalized Aromatic Carboxylic Acids to Alcohols with Borane-THF and Boron Trifluoride-Etherate. Available from: [Link]

-

Khan Academy. (n.d.). Reduction of carboxylic acids. Available from: [Link]

-

Myers, A. G. (n.d.). Chem 115 - Handouts. Harvard University. Available from: [Link]

-

Lee, S., & Lee, Y. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 929. Available from: [Link]

-

PubChem. Benzyl (3R,4S)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate. Available from: [Link]

- Google Patents. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Available from: [Link]

- Google Patents. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.

-

Li, Y., et al. (2004). Synthesis and characteristics of an aspartame analogue, L-asparaginyl L-3-phenyllactic acid methyl ester. Acta Biochimica et Biophysica Sinica, 36(6), 385–389. Available from: [Link]

-

RMIT University. (2022). Thermodynamic and kinetics studies on crystallization of L-Aspartic acid and β form L-Glutamic acid: measurement and modelling. Available from: [Link]

-

Arnold, F. H., et al. (2010). Synthesis of Aspartame by Thermolysin: An X-ray Structural Study. Protein Engineering, Design and Selection, 23(11), 841–847. Available from: [Link]

Sources

- 1. 1-Benzyl-3-(hydroxymethyl)pyrrolidine-3-carbonitrile | 1350475-49-8 | Benchchem [benchchem.com]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 315718-05-9|Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 7. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 8. Synthesis and characteristics of an aspartame analogue, L-asparaginyl L-3-phenyllactic acid methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Item - Thermodynamic and kinetics studies on crystallization of L-Aspartic acid and β form L-Glutamic acid: measurement and modelling - RMIT University - Figshare [research-repository.rmit.edu.au]

- 10. Synthesis of Aspartame by Thermolysin: An X-ray Structural Study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate Structural Analogs for Drug Discovery Professionals

Introduction: The Pyrrolidine Scaffold - A Privileged Structure in Medicinal Chemistry

The five-membered pyrrolidine ring is a cornerstone in the design of novel therapeutics, widely utilized by medicinal chemists to develop compounds for a vast array of human diseases.[1][2][[“]][4] This saturated heterocycle's prevalence is not coincidental; its utility stems from several key features that make it an ideal scaffold for drug discovery.[1][2][[“]] Unlike flat, aromatic systems, the non-planar nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space, a characteristic increasingly recognized as crucial for clinical success.[1][2][[“]] This three-dimensionality, arising from sp³-hybridized carbons, contributes to the molecular complexity and stereochemical diversity of drug candidates.[1][2][[“]]

The pyrrolidine nucleus is a common motif in numerous natural products, particularly alkaloids with diverse biological activities, and is present in many FDA-approved drugs.[1][5][6] Its versatility allows for the design of molecules with optimized pharmacokinetic profiles, as modifications to the scaffold can significantly influence physicochemical properties like solubility.[4] The stereogenicity of the carbon atoms in the pyrrolidine ring is a critical feature, as different stereoisomers can exhibit distinct biological profiles due to varied binding interactions with enantioselective protein targets.[1][2][[“]][4]

This guide focuses on a specific and highly valuable class of pyrrolidine derivatives: structural analogs of (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate. We will delve into the synthetic strategies, structure-activity relationships (SAR), and therapeutic applications of these compounds, providing researchers and drug development professionals with a comprehensive resource to guide their work.

The Significance of the (3R)-3-(hydroxymethyl)pyrrolidine Moiety

The (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate scaffold is a particularly important building block in medicinal chemistry. The "(3R)" designation specifies a defined stereochemistry at the 3-position, which is crucial for achieving selective interactions with biological targets. The hydroxymethyl group at this position provides a key functional handle for further chemical modification and can participate in hydrogen bonding interactions within a receptor's binding site. The carboxylate group at the 1-position, often protected with groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), serves to modulate the reactivity of the ring nitrogen and can be removed or modified in later synthetic steps.

This specific arrangement of functional groups makes these molecules versatile intermediates for the synthesis of a wide range of complex and biologically active compounds, including potential antiviral and anticancer agents.[7] The ability to precisely control the spatial arrangement of substituents on the pyrrolidine ring is paramount for fine-tuning molecular interactions and achieving desired therapeutic effects.[7]

I. Synthetic Strategies for (3R)-3-(hydroxymethyl)pyrrolidine Analogs

The synthesis of chiral pyrrolidine derivatives is a well-established field, with numerous methods available for constructing and functionalizing this important scaffold.[6] Synthetic approaches can be broadly categorized into two main strategies: the functionalization of a pre-existing chiral pyrrolidine ring and the de novo construction of the ring from acyclic precursors.[1][2][[“]]

A. Chiral Pool Synthesis: Leveraging Nature's Building Blocks

One of the most common and efficient approaches to synthesizing enantiomerically pure pyrrolidine derivatives is to start from readily available chiral molecules, a strategy known as chiral pool synthesis. Natural amino acids, such as (S)-proline and L-glutamic acid, are excellent starting materials for this purpose.[8][9][10]

Workflow for Chiral Pool Synthesis

Caption: General workflow for synthesizing (3R)-3-(hydroxymethyl)pyrrolidine analogs from L-glutamic acid.

A well-established route involves the conversion of L-glutamic acid to (5S)-5-(hydroxymethyl)pyrrolidin-2-one, which can then be further elaborated to the desired (3R)-3-(hydroxymethyl)pyrrolidine analogs.[10] This typically involves an initial cyclization to pyroglutamic acid, followed by protection of the nitrogen and stereoselective reduction of the carboxylic acid or its ester.[10]

B. Asymmetric Synthesis: Creating Chirality

Asymmetric synthesis provides an alternative and powerful approach to access enantiomerically pure pyrrolidine derivatives without relying on a chiral starting material. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

A notable example is the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates.[11][12] This method allows for the concise and atom-economical synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivatives, which can be further transformed into the desired hydroxymethyl analogs.[11][12]

C. Functionalization of the Pyrrolidine Ring

Once the core (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate scaffold is obtained, a wide variety of structural analogs can be generated through functionalization at different positions of the ring.

Key Functionalization Reactions:

-

N-alkylation/N-arylation: Modification of the pyrrolidine nitrogen after deprotection of the carboxylate group allows for the introduction of diverse substituents.

-

Hydroxymethyl group modification: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups such as ethers, esters, or amines.

-

C-H functionalization: Direct functionalization of the C-H bonds on the pyrrolidine ring is an emerging area that offers novel routes to previously inaccessible analogs.

II. Structure-Activity Relationships (SAR) of Pyrrolidine Analogs

Understanding the structure-activity relationship (SAR) is fundamental to rational drug design.[13] By systematically modifying the structure of a lead compound and evaluating the impact on its biological activity, medicinal chemists can identify the key molecular features responsible for target engagement and efficacy.[13]

For (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate analogs, SAR studies typically explore the effects of substituents at various positions on the pyrrolidine ring.

Example of an SAR Study: Hypothetical Kinase Inhibitors

Let's consider a hypothetical SAR study of (3R)-3-(hydroxymethyl)pyrrolidine analogs as kinase inhibitors. The goal is to understand how different substituents on the pyrrolidine ring affect the inhibitory activity (IC₅₀) against a specific kinase.

| Compound ID | R¹ (at N1) | R² (at C4) | R³ (at -CH₂OH) | Kinase IC₅₀ (nM) |

| 1a | Boc | H | OH | 500 |

| 1b | Cyclopropyl | H | OH | 250 |

| 1c | Phenyl | H | OH | 100 |

| 2a | Phenyl | F | OH | 50 |

| 2b | Phenyl | Me | OH | 150 |

| 3a | Phenyl | H | OMe | 300 |

| 3b | Phenyl | H | NH₂ | 80 |

SAR Insights from the Table:

-

N1-substituent (R¹): Replacing the Boc group with a phenyl group (1c vs. 1a) significantly improves potency, suggesting a favorable interaction of the phenyl ring with a hydrophobic pocket in the kinase active site.

-

C4-substituent (R²): Introduction of a small electron-withdrawing fluorine atom at the C4 position (2a vs. 1c) further enhances activity, possibly by modulating the electronics of the pyrrolidine ring or through a specific interaction with the target. A larger methyl group at the same position (2b) is less favorable.

-

Hydroxymethyl modification (R³): Converting the hydroxyl group to a methoxy ether (3a vs. 1c) reduces activity, indicating that the hydrogen-bonding capability of the hydroxyl group is important for binding. Replacing it with an amino group (3b) maintains good activity, suggesting that a hydrogen bond donor in this position is beneficial.

Such SAR studies are crucial for guiding the optimization of lead compounds into clinical candidates.[5][6][13]

III. Therapeutic Applications of (3R)-3-(hydroxymethyl)pyrrolidine Analogs

The versatility of the (3R)-3-(hydroxymethyl)pyrrolidine scaffold has led to its incorporation into a wide range of therapeutic agents targeting various diseases.

A. Anticancer Agents

The pyrrolidine motif is found in numerous anticancer compounds.[4][7] Analogs of (3R)-3-(hydroxymethyl)pyrrolidine have been investigated as inhibitors of various cancer-related targets, including protein kinases and enzymes involved in cell proliferation.

B. Antiviral and Antimicrobial Agents

Chiral pyrrolidine derivatives are key components of several antiviral drugs.[7] The stereospecific interactions afforded by the chiral centers of the pyrrolidine ring are often critical for potent inhibition of viral enzymes. Additionally, novel pyrrolidine derivatives have shown promising antimicrobial activity against multidrug-resistant bacteria.[14]

C. Central Nervous System (CNS) Disorders

The pyrrolidine scaffold is prevalent in drugs targeting the central nervous system. Its ability to cross the blood-brain barrier and interact with various CNS receptors and enzymes makes it an attractive framework for the development of treatments for neurological and psychiatric disorders.

D. Anti-inflammatory and Antidiabetic Agents

Pyrrolidine derivatives have been explored as anti-inflammatory agents and as inhibitors of enzymes such as dipeptidyl peptidase-IV (DPP-IV) for the treatment of diabetes.[5] Polyhydroxylated pyrrolidines, also known as aza-sugars, can act as inhibitors of glycosidase enzymes and have potential as antidiabetic and anticancer drugs.[1]

IV. Experimental Protocols

To provide a practical context for the synthesis of these valuable compounds, a representative experimental protocol for the N-protection of (R)-3-hydroxypyrrolidine is detailed below.

Protocol: Synthesis of benzyl (3R)-3-hydroxypyrrolidine-1-carboxylate

This protocol describes the protection of the nitrogen atom of (R)-3-hydroxypyrrolidine with a benzyloxycarbonyl (Cbz) group.

Materials:

-

(R)-3-hydroxypyrrolidine hydrochloride

-

4.0 N Sodium hydroxide solution

-

1.0 N Sodium hydroxide solution

-

Benzyl chloroformate (Cbz-Cl)

-

Ethyl acetate

-

Sodium chloride

-

Magnesium sulfate (anhydrous)

-

Water (deionized)

-

Ice-salt bath

Procedure:

-

A solution of (R)-3-hydroxypyrrolidine hydrochloride (10.2 g, 82.6 mmol) in 50 mL of water is cooled to 0°C in an ice-salt bath.[15]

-

The solution is neutralized by the addition of 4.0 N sodium hydroxide (22.5 mL, 90 mmol).[15]

-

Benzyl chloroformate (15.6 g, 87 mmol) is added dropwise to the neutral solution, while maintaining the pH at 11.0 ± 0.5 by the concurrent dropwise addition of 1.0 N sodium hydroxide (87 mL). The temperature is kept below 5°C throughout the addition.[15]

-

After the addition is complete, the mixture is stirred at 5°C for two hours.[15]

-

The reaction mixture is then stored at 5°C for 18 hours.[15]

-

The mixture is saturated with sodium chloride and extracted with ethyl acetate (2 x 500 mL).[15]

-

The combined organic layers are washed with 1.0 N sodium hydroxide (4 x 50 mL) and then with water.[15]

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo to yield the title compound.[15]

Reaction Workflow Diagram

Caption: Workflow for the synthesis of Cbz-protected (R)-3-hydroxypyrrolidine.

This protocol serves as a foundational step for many synthetic routes targeting more complex analogs, where the Cbz group can be readily removed under standard hydrogenolysis conditions.

Conclusion

The (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate scaffold and its structural analogs represent a rich and fruitful area of research in medicinal chemistry. The inherent chirality, three-dimensional structure, and versatile functional handles of these molecules make them privileged starting points for the design of novel therapeutics. A deep understanding of the available synthetic methodologies, coupled with systematic SAR exploration, will continue to drive the discovery and development of new drugs based on this remarkable chemical framework. This guide has provided a comprehensive overview of these key aspects, aiming to empower researchers and drug development professionals in their quest for innovative medicines.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available at: [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available at: [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Semantic Scholar. Available at: [Link]

-

Chiral Pyrrolidine Derivatives: Key Building Blocks for Pharma. (n.d.). PharmaCompass. Available at: [Link]

-

Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1225575. Available at: [Link]

-

Bhat, M. A., et al. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

-

Synthesis of (R)-3-Hydroxy-1-pyrrolidinecarboxylic acid, phenylmethyl ester. (n.d.). Molbase. Available at: [Link]

-

Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. (n.d.). ResearchGate. Available at: [Link]

- Bell, I. M., et al. (2009). Hydroxymethyl pyrrolidines as beta 3 adrenergic receptor agonists. Google Patents.

-

Tukhbatshin, T. R., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(14), 5396. Available at: [Link]

-

Yin, F., et al. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 11(35), 5823-5826. Available at: [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available at: [Link]

- Process for the preparation of 3-amino-pyrrolidine derivatives. (n.d.). Google Patents.

-

Yin, F., et al. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. CORE. Available at: [Link]

-

Sklenicka, J., et al. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib. bioRxiv. Available at: [Link]

-

The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks. (2020). Inorganic Chemistry Frontiers. Available at: [Link]

-

tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate. (n.d.). PubChem. Available at: [Link]

-

Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. (2023). PubMed. Available at: [Link]

-

Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (2023). ChemRxiv. Available at: [Link]

-

The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Comptes Rendus Chimie. Available at: [Link]

-

Structure Activity Relationships. (2005). Drug Design Org. Available at: [Link]

-

A quantitative structure-activity relationship study of 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase inhibitors. (1988). PubMed. Available at: [Link]

-

Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (2024). Molecules. Available at: [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. Available at: [Link]

-

Synthetic routes to fourfold-functionalized Cps. (2020). ResearchGate. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. consensus.app [consensus.app]

- 4. iris.unipa.it [iris.unipa.it]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 14. mdpi.com [mdpi.com]

- 15. prepchem.com [prepchem.com]

Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Elucidation of the Mechanism of Action for Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate.

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its prevalence in numerous natural products, alkaloids, and FDA-approved drugs underscores its significance as a "privileged scaffold."[4][5] The therapeutic success of pyrrolidine-based drugs stems from the ring's unique stereochemical and conformational properties. The sp³-hybridized carbons allow for a three-dimensional exploration of pharmacophore space, which is crucial for specific and high-affinity interactions with biological targets.[6] Furthermore, the non-planar, puckered nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," provides a rigid framework that can be tailored to present substituents in precise spatial orientations for optimal target engagement.[1][6]

The pyrrolidine nucleus is a versatile template that has been successfully incorporated into a wide array of therapeutic agents with diverse mechanisms of action, including antiviral, antibacterial, anticancer, and anti-inflammatory activities.[2] The biological activity of these compounds is profoundly influenced by the nature and stereochemistry of the substituents on the pyrrolidine ring.[6]

This guide focuses on a specific, chiral derivative: this compound. While the precise mechanism of action for this compound is not extensively documented in publicly available literature, its structural features suggest significant potential for biological activity. The presence of a chiral center at the 3-position, a hydroxylmethyl group capable of hydrogen bonding, and a benzyl carbamate protecting group on the nitrogen atom provides a rich chemical landscape for interaction with biological macromolecules.

This document serves as a technical guide for researchers to design and execute a comprehensive research program aimed at elucidating the mechanism of action of this compound. We will explore a logical, step-by-step experimental workflow, from initial computational predictions and phenotypic screening to specific target identification, validation, and pathway analysis.

Part 1: Hypothesis Generation - Potential Mechanisms of Action

Given the broad therapeutic applications of pyrrolidine derivatives, several plausible mechanisms of action can be hypothesized for this compound. The initial phase of investigation should be guided by these hypotheses, which can be tested systematically.

-

Enzyme Inhibition: The pyrrolidine scaffold is a common feature in many enzyme inhibitors. For instance, pyrrolidine-2,3-diones have been identified as inhibitors of P. aeruginosa PBP3.[7] The hydroxymethyl group of our compound of interest could potentially interact with active site residues of various enzymes, such as kinases, proteases, or metabolic enzymes.

-

Receptor Modulation (Agonism/Antagonism): Substituted pyrrolidines have been shown to act as potent agonists at peroxisome proliferator-activated receptors (PPARs) and as antagonists at NK3 receptors.[1][4] The stereochemistry of this compound could enable it to bind selectively to the ligand-binding domain of a nuclear receptor or a G-protein coupled receptor (GPCR).

-

Disruption of Protein-Protein Interactions (PPIs): The rigid, three-dimensional structure of the pyrrolidine ring is well-suited to mimic key secondary structures (e.g., beta-turns) involved in protein-protein interactions. A notable example is the development of spirooxindole-pyrrolidine compounds as potent inhibitors of the MDM2-p53 interaction.[8]

Part 2: Experimental Workflow for Target Identification and MoA Elucidation

A multi-pronged approach, integrating computational, in vitro, and cellular methodologies, is essential for a thorough investigation of the mechanism of action.

In Silico and Computational Approaches

Before embarking on extensive wet-lab experiments, computational methods can provide valuable insights into potential biological targets, helping to prioritize experimental efforts.

Protocol 1: Reverse Docking and Target Prediction

-

Compound Preparation: Generate a 3D conformer of this compound using computational chemistry software (e.g., ChemDraw, Avogadro). Perform energy minimization to obtain a low-energy conformation.

-

Target Database Selection: Utilize databases of protein structures, such as the Protein Data Bank (PDB), and target prediction servers (e.g., PharmMapper, SuperPred, SwissTargetPrediction).

-

Reverse Docking Simulation: Submit the 3D structure of the compound to the selected reverse docking server. The server will dock the ligand against a library of thousands of protein structures and rank them based on binding affinity scores.

-

Data Analysis and Target Prioritization: Analyze the list of potential targets. Prioritize targets that are functionally related and have high docking scores. Look for clusters of related proteins (e.g., a family of kinases or proteases) as this may indicate a class-specific effect.

In Vitro Screening and Target Identification

The next phase involves broad screening to identify a measurable biological effect, followed by more focused assays to pinpoint the molecular target.

Workflow for In Vitro Analysis

Caption: Experimental workflow for target identification.

Protocol 2: Phenotypic Screening

-

Cell Line Selection: Choose a diverse panel of human cell lines representing different tissue types (e.g., A549 lung carcinoma, MCF-7 breast cancer, SH-SY5Y neuroblastoma, Jurkat T-cells).

-

Assay for Cell Viability: Treat the cell lines with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours.

-

Endpoint Measurement: Assess cell viability using a standard assay such as MTT, CellTiter-Glo®, or resazurin.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line. A potent and selective effect in a particular cell line or lineage can guide further investigation.

Protocol 3: Target-Based Panel Screening

-

Panel Selection: Submit the compound to a commercial service that offers screening against a broad panel of recombinant enzymes and receptors (e.g., Eurofins SafetyScreen, Reaction Biology). A typical panel might include hundreds of kinases, GPCRs, ion channels, and proteases.

-

Assay Conditions: The screening is typically performed at a single high concentration (e.g., 10 µM) in duplicate.

-

Hit Identification: A "hit" is defined as a compound that causes a significant inhibition or activation (e.g., >50%) of a particular target.

Target Validation and Functional Characterization

Once a putative target is identified, it is crucial to validate the interaction and determine the functional consequences.

Protocol 4: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip.

-

Analyte Injection: Inject a series of concentrations of this compound over the sensor surface.

-

Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the binding of the compound to the immobilized protein. This generates sensorgrams showing association and dissociation phases.

-

Kinetic Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A low KD value indicates high binding affinity.

Table 1: Hypothetical Binding Affinity and Enzyme Inhibition Data

| Parameter | Value | Method |

|---|---|---|

| Binding Affinity | ||

| Target X - KD | 75 nM | Surface Plasmon Resonance |

| Enzyme Inhibition | ||

| Target X - IC50 | 150 nM | In vitro enzyme activity assay |

| Cellular Activity |

| Cell Line A - IC50 | 500 nM | Cell Viability Assay |

Protocol 5: In Vitro Functional Assay (Example: Kinase Inhibition)

-

Assay Setup: In a microplate, combine the recombinant kinase, a suitable substrate (e.g., a peptide), and ATP.

-

Compound Addition: Add varying concentrations of this compound.

-

Reaction and Detection: Allow the kinase reaction to proceed for a set time. Quantify the amount of phosphorylated substrate using a detection method such as fluorescence, luminescence, or radioactivity.

-

IC50 Determination: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Part 3: Elucidating the Downstream Cellular Mechanism

Confirming that the compound interacts with its target in a cellular context and modulates downstream signaling pathways is the final and most critical step.

Hypothetical Signaling Pathway Modulation

Caption: Hypothetical inhibition of a kinase signaling pathway.

Protocol 6: Western Blot Analysis of Pathway Modulation

-

Cell Treatment: Treat the relevant cell line with the compound at concentrations around its cellular IC50 value for various time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (active) and total forms of the target protein and its key downstream substrates.

-

Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the change in protein phosphorylation levels upon compound treatment. A decrease in the phosphorylation of a substrate would be consistent with target inhibition.

Conclusion

While the specific molecular target and mechanism of action for this compound remain to be fully elucidated, its chemical structure, rooted in the pharmacologically privileged pyrrolidine scaffold, strongly suggests potential for significant biological activity. This guide provides a robust, multi-faceted framework for the systematic investigation of this and other novel chemical entities. By integrating computational prediction, systematic in vitro screening, biophysical validation, and cellular pathway analysis, researchers can effectively identify the molecular target and unravel the complex mechanism by which a compound exerts its biological effects. This structured approach not only enhances the efficiency of the drug discovery process but also ensures a high degree of scientific rigor and trustworthiness in the generated data.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5):34. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [Link]

-

Karimi, Z., & Namazian, M. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

Gulevskaya, A. V., & Tyaglivy, A. S. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7247. [Link]

-

Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5):34. [Link]

-

Singh, S., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Molecules, 26(9), 2660. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lifechemicals.com [lifechemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

A Chiral Pool Approach to Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate: An In-depth Technical Guide

Introduction: The Significance of Chiral Pyrrolidinemethanol Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Specifically, chiral 3-hydroxymethylpyrrolidine derivatives are crucial building blocks in the synthesis of a wide array of biologically active molecules, including potent enzyme inhibitors and receptor agonists. Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate, with its defined stereochemistry and orthogonal protecting groups, is a particularly valuable intermediate for drug discovery and development. The benzyloxycarbonyl (Cbz) group provides robust protection for the pyrrolidine nitrogen, while the hydroxymethyl group at the C3 position offers a handle for further synthetic transformations. This guide provides a comprehensive overview of a reliable and efficient chiral pool synthesis of this key intermediate, starting from the readily available and inexpensive L-glutamic acid.

Synthetic Strategy: A Multi-step Transformation from L-Glutamic Acid

The chosen synthetic route leverages the inherent chirality of L-glutamic acid to establish the desired (R)-stereocenter at the C3 position of the pyrrolidine ring. The overall strategy involves a four-step sequence:

-

Intramolecular Cyclization: Thermal dehydration of L-glutamic acid to form (S)-pyroglutamic acid.

-

Esterification: Conversion of the carboxylic acid of (S)-pyroglutamic acid to its methyl ester.

-

N-Protection: Introduction of the benzyloxycarbonyl (Cbz) protecting group on the lactam nitrogen.

-

Reduction: Simultaneous reduction of the ester and lactam functionalities of the N-Cbz protected pyroglutamate to yield the target molecule.

This approach is advantageous due to the low cost of the starting material, the well-established nature of each transformation, and the high degree of stereochemical control.

dot

Caption: Overall synthetic pathway from L-glutamic acid.

Mechanistic Insights: Understanding the Key Transformations

A thorough understanding of the underlying reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization.

Step 1: Intramolecular Cyclization of L-Glutamic Acid

The formation of pyroglutamic acid from glutamic acid is an intramolecular condensation reaction.[1][2] Under thermal conditions, the amino group at the α-position acts as a nucleophile, attacking the electrophilic carbon of the γ-carboxylic acid. This is followed by the elimination of a water molecule to form the five-membered lactam ring.[1][2] This process is entropically favored due to the formation of a stable cyclic structure.

dot

Caption: Mechanism of glutamic acid cyclization.

Step 4: Reduction of N-Cbz-Pyroglutamate with Lithium Aluminum Hydride (LiAlH₄)

The final reduction step is the most critical transformation in this synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both esters and amides (in this case, a lactam).[1] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbons of both the ester and the lactam.[3][4]

For the ester, this initial attack leads to a tetrahedral intermediate, which then collapses, eliminating the methoxide leaving group to form an aldehyde. The aldehyde is subsequently reduced to the primary alcohol.[5]

The reduction of the lactam is more complex. The initial hydride attack on the lactam carbonyl forms a tetrahedral intermediate. The lone pair on the nitrogen atom then facilitates the expulsion of the oxygen atom (coordinated to aluminum), leading to the formation of a transient iminium ion. A second hydride attack on the iminium ion carbon results in the formation of the pyrrolidine ring.[3] The Cbz protecting group is stable under these conditions and remains intact.

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound.

Step 1: Synthesis of (S)-Pyroglutamic Acid

-

Place L-glutamic acid in a round-bottom flask equipped with a distillation apparatus.

-

Heat the flask in an oil bath to 180-190 °C.

-

Water will begin to distill off. Continue heating for 2-3 hours until no more water is collected.

-

Cool the flask to room temperature. The resulting solid is crude (S)-pyroglutamic acid.

-

Recrystallize the crude product from water to obtain pure (S)-pyroglutamic acid.

Step 2: Synthesis of Methyl (S)-pyroglutamate

-

Suspend (S)-pyroglutamic acid in methanol.

-

Cool the mixture in an ice bath and slowly add thionyl chloride dropwise.

-

Remove the ice bath and stir the reaction mixture at room temperature overnight.

-

Remove the solvent under reduced pressure to yield crude methyl (S)-pyroglutamate as its hydrochloride salt.

-

The crude product can be used in the next step without further purification.

Step 3: Synthesis of Benzyl (2S)-2-(methoxycarbonyl)-5-oxopyrrolidine-1-carboxylate

-

Dissolve methyl (S)-pyroglutamate in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath and add a base, for example, triethylamine.

-

Slowly add benzyl chloroformate (Cbz-Cl) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Wash the reaction mixture with water, dilute acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 4: Synthesis of this compound

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).[6]

-

Cool the suspension in an ice bath.

-

Dissolve Benzyl (2S)-2-(methoxycarbonyl)-5-oxopyrrolidine-1-carboxylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for a few hours, then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture back down in an ice bath.

-

Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).[7]

-

A granular precipitate will form. Stir the resulting slurry for 30 minutes.

-

Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound as a colorless oil.

Data Presentation: Expected Yields and Purity

The following table summarizes the expected outcomes for each step of the synthesis. Actual yields may vary depending on the scale and specific reaction conditions.

| Step | Product | Starting Material | Reagents | Typical Yield (%) | Enantiomeric Excess (%) |

| 1 | (S)-Pyroglutamic Acid | L-Glutamic Acid | Heat | >90 | >99 |

| 2 | Methyl (S)-pyroglutamate | (S)-Pyroglutamic Acid | MeOH, SOCl₂ | Quantitative | >99 |

| 3 | Benzyl (2S)-2-(methoxycarbonyl)-5-oxopyrrolidine-1-carboxylate | Methyl (S)-pyroglutamate | Cbz-Cl, Et₃N | 85-95 | >99 |

| 4 | This compound | N-Cbz-pyroglutamate | LiAlH₄, THF | 70-85 | >99 |

Characterization of this compound

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

-

¹H NMR (CDCl₃): Expected signals include those for the aromatic protons of the benzyl group (around 7.3 ppm), the benzylic CH₂ protons (around 5.1 ppm), the protons of the pyrrolidine ring (in the range of 1.8-3.7 ppm), and the protons of the hydroxymethyl group (around 3.6 ppm), along with a broad singlet for the hydroxyl proton.

-

¹³C NMR (CDCl₃): Key signals should appear for the carbonyl carbon of the carbamate (around 155 ppm), the aromatic carbons (127-137 ppm), the benzylic carbon (around 67 ppm), the carbons of the pyrrolidine ring, and the hydroxymethyl carbon (around 64 ppm).

-

Mass Spectrometry (ESI+): The mass spectrum should show the [M+H]⁺ or [M+Na]⁺ ion corresponding to the molecular weight of the product.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands should be observed for the O-H stretch of the alcohol (around 3400 cm⁻¹), the C-H stretches, and the strong C=O stretch of the carbamate (around 1690 cm⁻¹).

-

Chiral HPLC: Analysis on a suitable chiral stationary phase should confirm the high enantiomeric purity of the final product.

Conclusion: A Robust and Scalable Synthesis

The chiral pool synthesis of this compound from L-glutamic acid represents a highly efficient and reliable method for obtaining this valuable building block in high yield and excellent enantiopurity. The readily available starting material, coupled with well-understood and robust chemical transformations, makes this route amenable to scale-up for applications in pharmaceutical research and development. The detailed protocols and mechanistic insights provided in this guide serve as a comprehensive resource for scientists engaged in the synthesis of complex chiral molecules.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

ResearchGate. (n.d.). Internal cyclization of glutamic acid (Glu) to produce pyroglutamic acid (pyrGlu). Retrieved from [Link]

-

ResearchGate. (2025). Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development. Retrieved from [Link]

-

JoVE. (2022). Amides to Amines: LiAlH4 Reduction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of (1) benzyl (L)-pyroglutamate. Retrieved from [Link]

-

ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up? Retrieved from [Link]

Sources

- 1. 2. LiAlH4 | PPT [slideshare.net]

- 2. adichemistry.com [adichemistry.com]

- 3. Video: Amides to Amines: LiAlH4 Reduction [jove.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

A-Technical-Guide-to-Benzyl-(3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate:-A-Keystone-Chiral-Building-Block-in-Drug-Discovery"

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate, a chiral pyrrolidine derivative, has emerged as a pivotal starting material in the synthesis of a multitude of biologically active molecules. Its rigid, three-dimensional structure and versatile functional groups make it an invaluable scaffold in medicinal chemistry.[1][2][3] This guide provides a comprehensive overview of its synthesis, key chemical properties, and diverse applications in drug discovery, with a focus on the development of novel therapeutics for a range of diseases, including viral infections and cancer.[1][4] Detailed experimental protocols and analytical methodologies are presented to equip researchers with the practical knowledge required to effectively utilize this compound in their synthetic endeavors.

I. Introduction: The Significance of Chiral Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[2][5] Its non-planar, saturated nature allows for the exploration of three-dimensional chemical space, a critical aspect in designing molecules with high specificity and affinity for biological targets.[2][6] The introduction of stereocenters into the pyrrolidine ring, as seen in this compound, provides a powerful tool for modulating pharmacological activity.[1][2][3] The distinct spatial arrangement of substituents on a chiral center can lead to significant differences in how a molecule interacts with its target, often resulting in one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects.[7][8]

The subject of this guide, this compound, offers two key points of functionality for synthetic elaboration: a primary alcohol and a carbamate-protected secondary amine. This dual functionality, combined with its defined stereochemistry, makes it a highly sought-after building block for constructing complex molecular architectures.

II. Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

| Property | Value | Source |

| CAS Number | 192214-05-4 | [9] |

| Molecular Formula | C13H17NO3 | [9] |

| Molecular Weight | 235.28 g/mol | [9][10] |

| Appearance | Liquid, Solid, or Semi-solid | [10] |

| Solubility | Soluble in water and methanol. | [11] |

| Storage Temperature | Inert atmosphere, room temperature or 2-8°C, sealed in dry conditions. | [10] |

Spectroscopic Data:

-

¹H NMR and ¹³C NMR: The nuclear magnetic resonance spectra are crucial for confirming the structure and purity of the compound. Key signals include those corresponding to the benzyl group protons, the pyrrolidine ring protons, and the hydroxymethyl group.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

-

Infrared (IR) Spectroscopy: Reveals the presence of key functional groups, such as the hydroxyl (-OH) and carbamate (C=O) stretches.

III. Synthesis of this compound

The efficient and stereoselective synthesis of this chiral building block is of paramount importance. A common and effective strategy involves the reduction of a suitable carboxylic acid precursor, often derived from a chiral pool starting material like (R)-3-pyrrolidinol.

Conceptual Synthesis Workflow

Caption: A generalized workflow for the synthesis of the target molecule.

Detailed Experimental Protocol: A Representative Synthesis

This protocol outlines a common laboratory-scale synthesis starting from (R)-3-pyrrolidinol.

Step 1: N-Protection of (R)-3-Pyrrolidinol

-

Dissolve (R)-3-pyrrolidinol in a suitable aprotic solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Add a base, for example, triethylamine, to the solution.

-

Slowly add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature.[12]

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Cbz-(R)-3-hydroxypyrrolidine.[12]

Step 2: Oxidation to the Carboxylic Acid

-

Dissolve the N-protected alcohol from the previous step in an appropriate solvent.

-

Employ a suitable oxidizing agent (e.g., TEMPO-mediated oxidation) to convert the primary alcohol to a carboxylic acid.

-

Monitor the reaction for completion.

-

Isolate and purify the resulting carboxylic acid.

Step 3: Reduction to this compound

-

Dissolve the carboxylic acid in a dry, aprotic solvent like tetrahydrofuran (THF).

-

Carefully add a reducing agent, such as borane-THF complex, at a controlled temperature.

-

Stir the reaction until the reduction is complete.

-

Quench the reaction carefully with a protic solvent (e.g., methanol).

-

Perform an aqueous workup and extract the product into an organic solvent.

-

Purify the crude product by column chromatography to obtain the final, high-purity this compound.

IV. Applications in Drug Discovery: A Gateway to Novel Therapeutics

The versatility of this compound as a starting material is evident in its application across various therapeutic areas.[1] The primary alcohol can be readily converted into other functional groups, such as halides or azides, or used in esterification and etherification reactions. The Cbz-protected amine can be deprotected to allow for further functionalization.[13]

Antiviral Agents

The pyrrolidine scaffold is a key component in a significant number of antiviral drugs, particularly those targeting hepatitis C and influenza.[14][15] The defined stereochemistry of this compound is crucial for achieving potent and selective inhibition of viral enzymes like proteases and neuraminidases.[15]

Anticancer Agents

Pyrrolidine derivatives have demonstrated promising anticancer activity through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival.[4][16][17][18] The ability to elaborate the structure of this compound allows for the synthesis of libraries of compounds that can be screened for anticancer properties. For instance, spirooxindole-pyrrolidine hybrids have shown significant potential as anticancer agents.[17][18][19]

Other Therapeutic Areas

The utility of this chiral building block extends to the development of treatments for a wide range of other conditions, including:

-

Central Nervous System (CNS) Disorders: As precursors to compounds that modulate neurotransmitter receptors and transporters.

-

Inflammatory Diseases: In the synthesis of anti-inflammatory agents.

-

Bacterial Infections: As a core component of novel antibiotics.[5]

V. Quality Control and Analytical Methods

Ensuring the purity and stereochemical integrity of this compound is critical for its use in drug discovery.

Chromatographic Techniques

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (e.e.) of the compound.[7][20][21][22] A suitable chiral stationary phase (CSP) is used to separate the (R) and (S) enantiomers, allowing for their quantification.

-

Gas Chromatography (GC): Can be used for purity analysis, often after derivatization to increase volatility.[21]

Workflow for Chiral Purity Analysis

Sources

- 1. nbinno.com [nbinno.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.unipa.it [iris.unipa.it]

- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 8. Chiral analysis - Wikipedia [en.wikipedia.org]

- 9. cenmed.com [cenmed.com]

- 10. (S)-Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | 124391-76-0 [sigmaaldrich.com]

- 11. chembk.com [chembk.com]

- 12. 3-HYDROXY-1-N-CBZ-PYRROLIDINE | 95656-88-5 [chemicalbook.com]

- 13. Cbz-Protected Amino Groups [organic-chemistry.org]

- 14. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 15. Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold [mdpi.com]

- 17. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01632K [pubs.rsc.org]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate CAS number and identifiers

This guide provides a comprehensive technical overview of Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core identifiers, stereoselective synthesis, analytical characterization, and applications, grounding our discussion in established scientific principles and methodologies.

Introduction: The Significance of Chiral Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, a critical factor in designing molecules that can interact with the complex topography of biological targets with high affinity and selectivity.[1] The stereochemistry of substituents on the pyrrolidine ring is often a determining factor in a molecule's pharmacological profile, with different enantiomers potentially exhibiting vastly different activities or metabolic fates.[2]

This compound is a valuable chiral intermediate, providing a synthetically versatile handle—the hydroxymethyl group—for further molecular elaboration, while the benzyl carbamate (Cbz) group offers robust protection of the pyrrolidine nitrogen. The specific (3R) stereoconfiguration makes it a sought-after precursor for the asymmetric synthesis of numerous pharmaceutical agents.

Core Identifiers and Physicochemical Properties

While a dedicated CAS number for the (3R)-enantiomer is not consistently reported across major chemical databases, the racemic mixture and the corresponding (S)-enantiomer are well-documented. The (3R)-enantiomer is typically obtained via stereoselective synthesis or chiral resolution of the racemate.

| Identifier | Value | Source |

| Chemical Name | This compound | IUPAC Nomenclature |

| Racemic CAS Number | 315718-05-9 | Aribo Biotechnology[3] |

| (S)-Enantiomer CAS Number | 100858-32-0 | Pharmaffiliates[4] |

| Molecular Formula | C₁₃H₁₇NO₃ | - |

| Molecular Weight | 235.28 g/mol | - |

Synthesis and Chiral Resolution: Accessing the (3R)-Enantiomer

The acquisition of enantiomerically pure this compound is paramount for its use in asymmetric synthesis. Two primary strategies are employed: stereoselective synthesis and chiral resolution of the racemic mixture.

Stereoselective Synthesis

Stereoselective synthesis aims to create the desired (3R) stereocenter directly. A common approach involves the asymmetric reduction of a prochiral ketone precursor.

Workflow for Stereoselective Synthesis:

Caption: Stereoselective synthesis workflow.

Experimental Protocol: Asymmetric Reduction

This protocol is a representative method based on established principles of asymmetric synthesis.[7]

-

Precursor Synthesis: Synthesize the appropriate N-protected pyrrolidin-3-one precursor.

-

Asymmetric Reduction:

-

In an inert atmosphere, dissolve the prochiral ketone precursor in a suitable anhydrous solvent (e.g., THF).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a solution of a chiral reducing agent, such as a pre-formed Corey-Bakshi-Shibata (CBS) catalyst and borane.

-

Stir the reaction at low temperature until completion, monitoring by TLC or LC-MS.

-

-

Workup and Purification:

-

Quench the reaction with a suitable reagent (e.g., methanol).

-

Allow the mixture to warm to room temperature.

-

Perform an aqueous workup to remove inorganic byproducts.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the resulting chiral alcohol by column chromatography.

-

-

N-Protection (if necessary): If the protecting group on the nitrogen is not the desired Cbz group, it can be introduced at this stage by reacting the free amine with benzyl chloroformate in the presence of a base.

The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee).

Chiral Resolution of the Racemic Mixture

An alternative to asymmetric synthesis is the resolution of the racemic Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. This can be achieved through diastereomeric salt formation or, more commonly in a laboratory and industrial setting, by chiral High-Performance Liquid Chromatography (HPLC).[8][9]

Workflow for Chiral Resolution by HPLC:

Caption: Chiral resolution by HPLC workflow.

Experimental Protocol: Chiral HPLC Separation

This protocol is a starting point for method development, based on common practices for separating chiral amines and alcohols.[10][11]

-

Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for this class of compounds.

-

Mobile Phase Screening:

-

Begin with a normal-phase mobile phase, such as a mixture of n-hexane and a polar modifier like isopropanol or ethanol. A common starting point is 90:10 (v/v) n-hexane:isopropanol.

-

Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can improve peak shape and resolution.

-

-

Method Optimization:

-

Adjust the ratio of hexane to alcohol to optimize the resolution and retention time.

-

Vary the column temperature to improve separation efficiency.

-

Optimize the flow rate for the best balance of resolution and analysis time.

-

-

Preparative Separation:

-

Once an analytical method is established, scale up to a preparative or semi-preparative column.

-

Inject larger quantities of the racemic mixture.

-

Collect the fractions corresponding to the elution of the (3R)-enantiomer.

-

Combine the collected fractions and remove the solvent under reduced pressure to obtain the enantiomerically pure product.

-

The enantiomeric purity of the collected fractions should be confirmed by analytical chiral HPLC.

Applications in Drug Development

This compound serves as a key building block in the synthesis of a variety of pharmaceutical candidates. Its bifunctional nature allows for diverse synthetic transformations. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in ether or ester formation. The Cbz-protected amine can be deprotected to reveal the secondary amine for subsequent reactions.

The pyrrolidine scaffold is a core component in drugs targeting a wide range of conditions, including central nervous system disorders, infectious diseases, and cancer.[1][12] The specific stereochemistry of this building block is often critical for the desired biological activity.

Safety and Handling

Detailed safety information for this compound is not extensively published. However, based on the data for similar N-protected pyrrolidine derivatives, the following precautions should be taken:

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][13][14]

-

Storage: Store in a tightly closed container in a cool, dry place.[13]

-

Hazards: May cause skin and eye irritation. May cause respiratory irritation.[4]

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information.[4][13][14][15]

Conclusion

This compound is a high-value chiral intermediate with significant applications in medicinal chemistry and drug discovery. While its direct sourcing can be challenging due to the lack of a specific CAS number, robust methods for its preparation via stereoselective synthesis or chiral resolution are available. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective use in the development of novel therapeutics.

References

-

Aribo Biotechnology. 315718-05-9 | Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. [Link]

-

Pharmaffiliates. CAS No : 100858-32-0 | Product Name : Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-